molecular formula C20H18N2O5S B2849980 ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207054-16-7

ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2849980
CAS No.: 1207054-16-7
M. Wt: 398.43
InChI Key: DPNAEZVYWSOQHX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Structural Overview

The compound features a unique combination of a chromene core and a thiazole ring, which are known for their diverse chemical properties. The presence of carboxamido and carboxylate functional groups enhances its reactivity and interaction capabilities in biological systems. Its molecular formula is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S with a molecular weight of approximately 398.43 g/mol .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. These interactions can influence multiple biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various pathogens. For instance, derivatives with similar structural motifs have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values in the range of 15–22 μg/ml .
  • Antifungal Properties : Compounds in this class have also been evaluated for antifungal activity, showing varying degrees of efficacy against fungi like Mucor species and Trichoderma atroviride.

Research Findings

Recent studies have highlighted the biological potential of this compound through various experimental approaches:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, often yielding derivatives that retain or enhance biological activity. Techniques like NMR and HRMS are employed for structural characterization .
  • Bioactivity Evaluation : In vitro bioassays have been conducted to assess the antibacterial and antifungal activities of the synthesized compounds. For example, compounds derived from similar thiazole frameworks exhibited promising results against bacterial strains with IC50 values ranging from 3.73 to 40.32 μM .
  • Case Studies : One notable study involved evaluating the cytotoxicity of synthesized derivatives on human embryonic kidney cells (HEK-293), revealing that many compounds were non-toxic at effective concentrations, indicating their potential for further development as therapeutic agents .

Comparative Analysis

To better understand the significance of this compound within its structural class, a comparative analysis with related compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 4-oxo-4H-chromene-2-carboxylateChromene coreModerate antibacterialLacks thiazole ring
4-HydroxyquinolonesHeterocyclic structureAntibacterialDifferent functional groups
Ethyl 2-(4-methylthiazolyl)acetateThiazole ringAntifungalDifferent backbone structure

The distinct combination of chromene and thiazole structures in this compound imparts unique chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

ethyl 2-[(4-methyl-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-3-26-18(24)12-8-9-14-16(12)21-20(28-14)22-17(23)15-10(2)11-6-4-5-7-13(11)27-19(15)25/h4-7,12H,3,8-9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNAEZVYWSOQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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